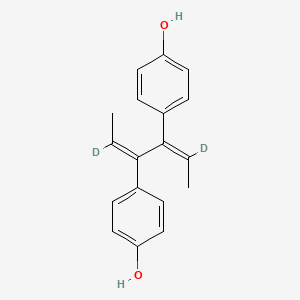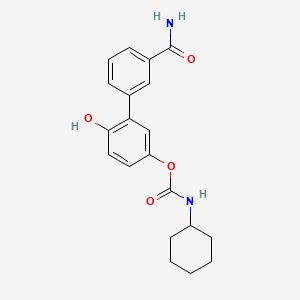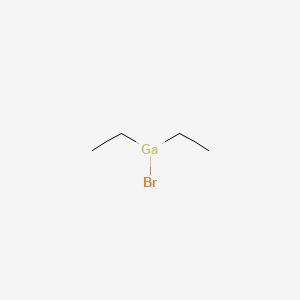
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester is a derivative of glutamic acid, an important amino acid in biochemistry This compound is characterized by the presence of a methoxycarbonyl group and an ethyl ester group, which modify the glutamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester typically involves the esterification of glutamic acid. One common method is the reaction of glutamic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with ethanol and a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Yields glutamic acid and methanol or ethanol.
Reduction: Produces the corresponding alcohol derivatives.
Substitution: Results in the formation of various substituted glutamic acid derivatives.
Applications De Recherche Scientifique
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter activity.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The methoxycarbonyl and ethyl ester groups can influence the compound’s binding affinity and specificity for these enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Carbobenzoxy-D,L-glutamic Acid Ethyl Ester
- N-Phthaloyl-D,L-glutamic Acid Ethyl Ester
- N-(Methoxycarbonyl)-L-glutamic Acid Methyl Ester
Uniqueness
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester is unique due to the presence of both methoxycarbonyl and ethyl ester groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which can be advantageous in specific applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
1356933-92-0 |
|---|---|
Formule moléculaire |
C9H15NO6 |
Poids moléculaire |
233.22 |
Nom IUPAC |
5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
Clé InChI |
MDTOGVXMUROYKY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


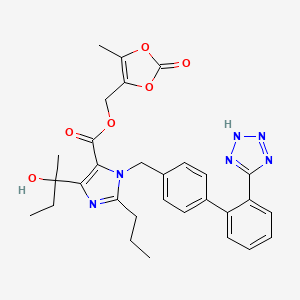
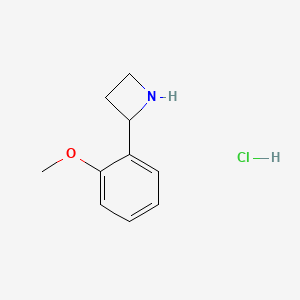
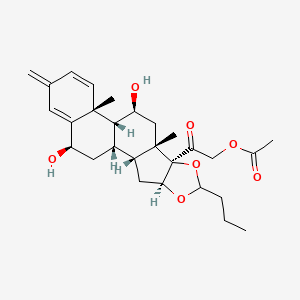
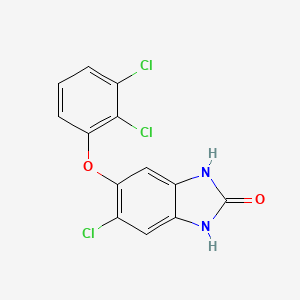
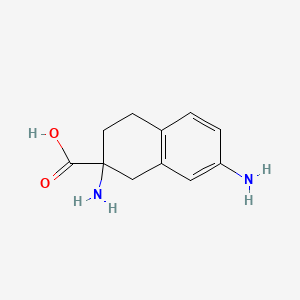
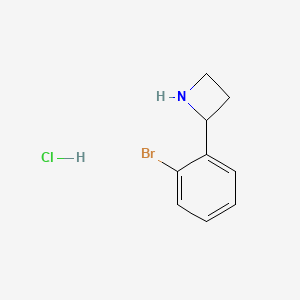
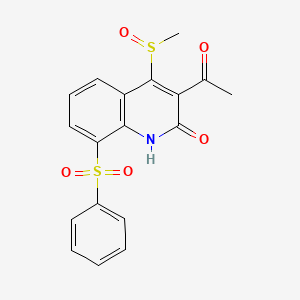
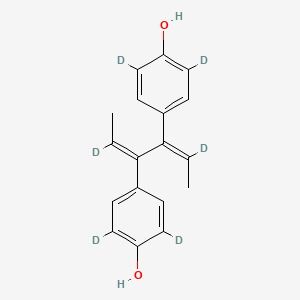
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
